Cas no 1803670-37-2 (3-Amino-5-chloro-4-(difluoromethyl)-2-fluoropyridine)

3-Amino-5-chloro-4-(difluoromethyl)-2-fluoropyridine Chemical and Physical Properties
Names and Identifiers
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- 3-Amino-5-chloro-4-(difluoromethyl)-2-fluoropyridine
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- Inchi: 1S/C6H4ClF3N2/c7-2-1-12-6(10)4(11)3(2)5(8)9/h1,5H,11H2
- InChI Key: MKXNLUIYHXGZOJ-UHFFFAOYSA-N
- SMILES: ClC1=CN=C(C(=C1C(F)F)N)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 158
- XLogP3: 1.9
- Topological Polar Surface Area: 38.9
3-Amino-5-chloro-4-(difluoromethyl)-2-fluoropyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029069122-1g |
3-Amino-5-chloro-4-(difluoromethyl)-2-fluoropyridine |
1803670-37-2 | 97% | 1g |
$1,445.30 | 2022-04-02 |
3-Amino-5-chloro-4-(difluoromethyl)-2-fluoropyridine Related Literature
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Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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3. Book reviews
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Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
Additional information on 3-Amino-5-chloro-4-(difluoromethyl)-2-fluoropyridine
Introduction to 3-Amino-5-chloro-4-(difluoromethyl)-2-fluoropyridine (CAS No. 1803670-37-2)
3-Amino-5-chloro-4-(difluoromethyl)-2-fluoropyridine (CAS No. 1803670-37-2) is a fluorinated pyridine derivative that has garnered significant attention in the field of pharmaceutical chemistry due to its versatile structural features and potential biological activities. This compound, characterized by its amino, chloro, and difluoromethyl substituents, represents a promising scaffold for the development of novel therapeutic agents.
The molecular structure of 3-Amino-5-chloro-4-(difluoromethyl)-2-fluoropyridine incorporates multiple fluorine atoms, which are known to enhance metabolic stability and binding affinity in drug candidates. The presence of both electron-donating and electron-withdrawing groups on the pyridine ring contributes to its unique reactivity and interaction with biological targets. Such structural motifs are frequently explored in medicinal chemistry for their ability to modulate pharmacokinetic properties and improve therapeutic efficacy.
In recent years, there has been a growing interest in fluorinated heterocycles as key components in drug design. The fluorine atoms in 3-Amino-5-chloro-4-(difluoromethyl)-2-fluoropyridine not only influence the electronic properties of the molecule but also contribute to its lipophilicity, making it an attractive candidate for oral administration. Additionally, the chloro substituent at the 5-position provides a handle for further chemical modifications, allowing for the synthesis of analogs with tailored biological profiles.
One of the most compelling aspects of 3-Amino-5-chloro-4-(difluoromethyl)-2-fluoropyridine is its potential as a building block for kinase inhibitors. Kinases are critical enzymes involved in numerous cellular processes, and their dysregulation is implicated in various diseases, including cancer. The pyridine core is a common pharmacophore in kinase inhibitors, and modifications such as those present in this compound can fine-tune binding interactions with target enzymes. Recent studies have demonstrated that fluorinated pyridines can improve selectivity and potency against specific kinases, making them valuable tools in drug discovery.
Furthermore, the compound's structure suggests applications beyond kinase inhibition. The combination of an amino group and electron-deficient regions allows for interactions with other biological targets, such as receptors and ion channels. For instance, derivatives of this scaffold have been investigated for their potential role in modulating neurotransmitter systems, which could have implications for treating neurological disorders. The versatility of 3-Amino-5-chloro-4-(difluoromethyl)-2-fluoropyridine makes it a rich area for further exploration.
The synthesis of 3-Amino-5-chloro-4-(difluoromethyl)-2-fluoropyridine presents both challenges and opportunities for synthetic chemists. The introduction of multiple fluorinated groups requires careful optimization to ensure high yields and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and electrochemical fluorination, have been employed to construct the desired framework efficiently. These approaches not only enhance scalability but also enable access to complex derivatives that might be difficult to obtain through traditional methods.
From a computational chemistry perspective, the electronic properties of 3-Amino-5-chloro-4-(difluoromethyl)-2-fluoropyridine have been extensively studied using density functional theory (DFT) and other quantum mechanical methods. These calculations help elucidate the molecule's reactivity and provide insights into how structural modifications might influence its biological activity. For example, understanding the role of fluorine atoms in stabilizing transition states can guide the design of more potent inhibitors.
The pharmacokinetic profile of 3-Amino-5-chloro-4-(difluoromethyl)-2-fluoropyridine is another area of active investigation. Fluoroaromatic compounds are known for their favorable pharmacokinetic properties, including improved bioavailability and prolonged half-life. By leveraging these characteristics, researchers aim to develop drugs that remain effective over longer periods with fewer dosing regimens. Additionally, computational modeling has been used to predict metabolic pathways and identify potential liabilities early in the drug development process.
In conclusion,3-Amino-5-chloro-4-(difluoromethyl)-2-fluoropyridine (CAS No. 1803670-37-2) stands out as a versatile intermediate with significant potential in pharmaceutical research. Its unique structural features make it an excellent candidate for developing novel therapeutics targeting various diseases. As synthetic methodologies continue to advance and our understanding of molecular interactions deepens,this compound is poised to play a crucial role in future drug discovery efforts.
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